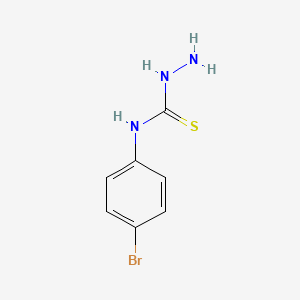

N-(4-Bromophényl)hydrazinecarbothioamide

Vue d'ensemble

Description

"N-(4-Bromophenyl)hydrazinecarbothioamide" is a compound that belongs to the class of hydrazinecarbothioamides, which have been studied for various biological activities and interactions with enzymes such as tyrosinase, as well as for their potential in creating fluorescent probes and in materials science. These compounds are synthesized through reactions involving phenylhydrazine and isothiocyanates, among other methods (Sousa-Pereira et al., 2018).

Synthesis Analysis

The synthesis of N-aryl-2-phenyl-hydrazinecarbothioamides, including derivatives similar to "N-(4-Bromophenyl)hydrazinecarbothioamide," involves the reaction of phenylhydrazine with isothiocyanates. Techniques such as stirring at room temperature, microwave irradiation, and mechanochemical grinding have been employed, with quantitative yields reported for the latter technique (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides has been elucidated through techniques such as NMR, X-ray diffraction, and molecular docking studies. These analyses reveal detailed insights into the molecular interactions, conformation, and binding properties with biological targets (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides undergo various chemical reactions, leading to the formation of heterocyclic rings, and exhibit interactions with enzymes such as tyrosinase. Their reactivity can be tailored to target specific biological functions, making them versatile scaffolds in medicinal chemistry (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often investigated through crystallography and spectroscopic methods to understand their stability and reactivity under different conditions (Lalvani et al., 2021).

Chemical Properties Analysis

The chemical properties of "N-(4-Bromophenyl)hydrazinecarbothioamide" and related compounds, such as their reactivity with different chemical reagents, ability to form complexes with metals, and their potential as catalysts or inhibitors, have been a subject of research. These studies aim to explore the potential applications of these compounds in chemistry and biology (Tarai & Baruah, 2018).

Applications De Recherche Scientifique

Activité antimicrobienne

Le composé a montré un potentiel prometteur dans le développement de nouveaux agents antimicrobiens, en particulier contre les agents pathogènes Gram-positifs . Cela pourrait être crucial dans la lutte contre les infections associées aux biofilms causées par des bactéries telles qu'Enterococcus faecium .

Activité antioxydante

Le composé a démontré une activité antioxydante significative . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.

Agent anti-Alzheimer

Des dérivés du composé ont été synthétisés et évalués en tant qu'agents multifactoriels pour le traitement de la maladie d'Alzheimer (MA) . Ils ont montré la meilleure activité contre l'acétylcholinestérase (AChE), une enzyme clé impliquée dans la MA, avec des valeurs de CI 50 de 0,029 μM et 0,038 μM .

Activité anticancéreuse

Les molécules à base de carbazole contenant des groupes fonctionnels thiosemicarbazide, similaires à notre composé, sont reconnues pour leurs diverses activités biologiques, en particulier pour l'amélioration des effets anticancéreux thérapeutiques en inhibant les voies cruciales . Ces dérivés présentent également des propriétés antioxydantes notables .

Études de toxicité

Le composé a été testé pour sa toxicité sur la daphnie d'eau douce Daphnia magna Straus . Comprendre la toxicité d'un composé est crucial pour évaluer son profil de sécurité et son impact environnemental potentiel.

Études in silico

Des études in silico ont été réalisées concernant l'effet antimicrobien potentiel et la toxicité du composé . Ces études utilisent la modélisation informatique pour prédire le comportement du composé, ce qui peut guider la recherche et le développement futurs.

Conception de médicaments

Le composé a été utilisé dans la conception et la synthèse de nouveaux composés, qui appartiennent aux chimiotpyes des N-acyl-α-aminoacides, des 4H-1,3-oxazol-5-ones, des 2-acylamino cétones et des 1,3-oxazoles . Cela met en évidence sa polyvalence et son potentiel dans le domaine de la conception de médicaments.

Synthèse de nouveaux composés

Le composé a été utilisé dans la synthèse de nouveaux composés pour diverses applications de recherche scientifique . Cela indique son importance et sa polyvalence dans le domaine de la chimie synthétique.

Mécanisme D'action

Target of Action

N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-(4-Bromophenyl)-3-thiosemicarbazide, is recognized for its diverse biological activities . The compound’s primary targets are the enzymes PI3K, AKT1, and mTOR . These enzymes play a crucial role in cell survival, growth, and proliferation .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the PI3K/Akt/mTOR signaling pathway, leading to changes in cell survival and growth .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting this pathway, the compound can induce apoptosis (cell death) and cause cell cycle arrest .

Pharmacokinetics

The druggability of the newly synthesized thiosemicarbazide derivatives, which include this compound, has been assessed, demonstrating optimal physicochemical properties . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The compound exhibits potent antioxidant, anticancer, and antimicrobial activities . It has shown significant effects in inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines . Furthermore, it has demonstrated significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

Propriétés

IUPAC Name |

1-amino-3-(4-bromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKSCWQUPJXVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181056 | |

| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2646-31-3 | |

| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2646-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)

![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)

![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1225312.png)

![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)

![4-[5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]morpholine](/img/structure/B1225319.png)